molecular formula C12H16N2O2S2 B2956756 1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole CAS No. 868216-92-6

1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole

Cat. No.: B2956756
CAS No.: 868216-92-6
M. Wt: 284.39
InChI Key: FDKDRJICPRNFOL-UHFFFAOYSA-N
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Description

1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole is a high-value chemical reagent featuring a 4,5-dihydroimidazole core functionalized with both a methylsulfonyl group and a 1-phenylethylsulfanyl substituent. This specific molecular architecture, characterized by the sulfonyl and sulfanyl motifs, is frequently explored in medicinal chemistry and pharmaceutical research for the development of novel bioactive molecules . Compounds within this structural family are recognized as key synthetic intermediates or potential pharmacophores, with research indicating their investigation for various biological activities . The methylsulfonyl group is known to contribute to the compound's polarity and thermal stability, properties that are advantageous in high-temperature reactions and as a solvent in specialized synthetic processes . As a stable solid under normal temperatures and pressures, this reagent is suited for use in controlled laboratory environments. It is incompatible with strong oxidizing agents and may decompose upon heating to produce nitrogen oxides, carbon monoxide, oxides of sulfur, and other irritating fumes . This product is intended for research and development applications only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and employ appropriate personal protective equipment, including gloves and eyewear, during handling .

Properties

IUPAC Name

1-methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S2/c1-10(11-6-4-3-5-7-11)17-12-13-8-9-14(12)18(2,15)16/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKDRJICPRNFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NCCN2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001333056
Record name 1-methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677404
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

868216-92-6
Record name 1-methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole typically involves multiple steps, starting with the preparation of the dihydroimidazole core. This can be achieved through the cyclization of an appropriate diamine with a suitable aldehyde or ketone under acidic or basic conditions. Subsequent functionalization introduces the methylsulfonyl and phenylethylsulfanyl groups through specific reactions such as sulfonylation and thiolation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used to introduce oxygen functionalities.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable leaving group.

Major Products Formed:

Scientific Research Applications

This compound has shown promise in several scientific research applications, including:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Its unique structure may be useful in studying biological systems and interactions with biomolecules.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs and treatments.

  • Industry: It may find use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 1-methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole and related compounds:

Compound Name Substituents (Position 1 & 2) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound -SO₂CH₃ (1), -S-CH₂CH(C₆H₅) (2) C₁₂H₁₆N₂O₂S₂ ~296.4* Antimicrobial, corrosion inhibition
1-Methyl-2-(methylthio)-4,5-dihydroimidazole hydroiodide -CH₃ (1), -S-CH₃ (2) C₅H₁₁IN₂S 274.13 Simpler structure; iodine enhances stability
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole -SO₂C₆H₅ (1), -S-CH₂(3,4-Cl₂C₆H₃) (2) C₁₆H₁₄Cl₂N₂O₂S₂ 401.3 High lipophilicity (XLogP3=4.2); antimicrobial
2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole -H (1), -S-CH₂(2-ClC₆H₄) (2) C₁₀H₁₁ClN₂S 226.7 Antibacterial activity; chlorine enhances potency
1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydroimidazole -SO₂(5-MeO-2,4-Me₂C₆H₂) (1), -C₆H₅ (2) C₁₈H₂₀N₂O₃S 344.4 Bulky substituents; potential bioactivity

*Estimated based on structural analogs.

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The methylsulfonyl group in the target compound is strongly electron-withdrawing, enhancing stability and acidity compared to methylthio (-S-CH₃) or unsubstituted analogs .
  • However, the dichlorophenyl analog has higher XLogP3 (4.2), suggesting greater lipid solubility.
  • Halogenation : Chlorine or bromine substituents (e.g., in ) correlate with enhanced antimicrobial activity due to increased electrophilicity and membrane disruption .

Physicochemical Properties

Property Target Compound 1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl] 2-((2-Chlorobenzyl)thio)
Molecular Weight ~296.4 401.3 226.7
Hydrogen Bond Acceptors 4 (estimated) 4 3
Rotatable Bonds 5 (estimated) 5 4
Topological Polar Surface Area ~83 Ų 83.4 Ų ~60 Ų

The target compound’s polar surface area and rotatable bonds suggest moderate solubility and flexibility, balancing bioavailability and membrane penetration.

Biological Activity

1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole is a compound of growing interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its antiviral properties, antibacterial effects, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound features a methylsulfonyl group and a phenylethylsulfanyl moiety attached to a dihydroimidazole core. This unique structure is thought to contribute to its diverse biological activities.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, studies have shown that imidazole derivatives can effectively inhibit various viral strains, including those responsible for respiratory infections and hepatitis C virus (HCV) .

Table 1: Antiviral Efficacy of Imidazole Derivatives

Compound NameViral TargetEC50 (µM)Selectivity Index
Compound AHCV6.735.46
Compound BRSV5-28Not specified
Compound CYFV1.85Not specified

The efficacy of these compounds is often measured in terms of their half-maximal effective concentration (EC50), indicating the concentration required to inhibit viral replication by 50%. The selectivity index (SI) is also crucial as it assesses the compound's safety profile by comparing cytotoxicity with antiviral activity.

Antibacterial Activity

In addition to antiviral properties, studies have highlighted the antibacterial potential of related compounds. The methanolic extracts containing similar structures showed significant antibacterial activity against various pathogens such as E. coli and S. aureus. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) below 100 µg/mL against resistant strains .

Table 2: Antibacterial Activity of Related Compounds

Compound NamePathogenMIC (µg/mL)Activity Type
Compound DE. coli62.5Bactericidal
Compound EMRSA78.12Bacteriostatic
Compound FS. aureus50Bactericidal

The mechanisms underlying the biological activities of this compound and its analogs are multifaceted:

  • Antiviral Mechanism : Compounds may act by inhibiting key viral enzymes or interfering with viral entry into host cells.
  • Antibacterial Mechanism : The antibacterial effects are often attributed to disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Case Studies

Recent studies have explored the application of imidazole derivatives in clinical settings. For instance, a case study involving a novel imidazole compound demonstrated significant reductions in viral load in patients with chronic hepatitis C after a treatment regimen . Another study highlighted the effectiveness of related compounds against multi-drug resistant bacterial strains, showcasing their potential as therapeutic agents in antibiotic resistance scenarios .

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